

Validating SR10067 Target Engagement on REV-ERB α : A Comparative Guide

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Compound of Interest

Compound Name: SR10067
Cat. No.: B15608826

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SR10067**'s performance in engaging its target, the nuclear receptor REV-ERB α , with other known modulators. Experimental data is presented to support the validation of target engagement, alongside detailed methodologies for key assays.

Introduction to REV-ERB α and SR10067

REV-ERB α (also known as NR1D1) is a critical component of the mammalian circadian clock, acting as a transcriptional repressor that links the body's internal timekeeping with metabolic processes.^[1] Its role in regulating gene expression related to metabolism and inflammation has made it a promising therapeutic target for a range of disorders, including metabolic diseases, sleep disorders, and inflammatory conditions.^[1]

SR10067 is a potent and selective synthetic agonist of REV-ERB α and its isoform REV-ERB β .^[2] Developed as a more potent alternative to earlier agonists like SR9009 and SR9011, **SR10067** offers a valuable tool for researchers to probe the physiological functions of REV-ERB α and to explore its therapeutic potential.^[3] This guide focuses on the experimental validation of **SR10067**'s engagement with its target, REV-ERB α .

Comparative Analysis of REV-ERB α Modulators

The following tables summarize the quantitative data on the potency and binding affinity of **SR10067** in comparison to other well-characterized REV-ERB α modulators.

Table 1: In Vitro Potency of REV-ERB α Agonists

Compound	Assay Type	Target	IC50 (nM)	Reference
SR10067	Gal4-REV-ERB α LBD Luciferase Reporter	REV-ERB α	170	[2]
SR9009	Gal4-REV-ERB α LBD Luciferase Reporter	REV-ERB α	670	[4]
SR9011	Gal4-REV-ERB α LBD Luciferase Reporter	REV-ERB α	790	[4]

Table 2: Functional Activity of REV-ERB α Modulators

Compound	Assay Type	Target	EC50 / Kd (nM)	Reference
SR9009	Circular Dichroism (Binding)	REV-ERB α	800 (Kd)	[4]
SR8278 (Antagonist)	REV-ERB α Transcriptional Repression	REV-ERB α	470 (EC50)	[5]

Experimental Methodologies

Detailed protocols for key assays used to validate **SR10067** target engagement are provided below.

Cell-Based REV-ERB α Reporter Assay

This assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERB α . A common approach is a Gal4-based two-hybrid system.

Principle: The REV-ERB α ligand-binding domain (LBD) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. A co-repressor protein (e.g., NCoR) is fused to a transcriptional activation domain (e.g., VP16). In the presence of a REV-ERB α agonist, the REV-ERB α -LBD interacts with the co-repressor, bringing the activation domain in proximity to a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). This interaction leads to a measurable change in reporter gene expression.

Detailed Protocol:

- **Cell Culture and Transfection:**
 - HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Cells are seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours.
 - A transfection mixture containing plasmids for Gal4-REV-ERB α -LBD, NCoR-VP16, and a UAS-luciferase reporter is prepared using a suitable transfection reagent (e.g., jetPEI).
 - The transfection mixture is added to the cells, and they are incubated for 24 hours.
- **Compound Treatment:**
 - **SR10067** and other test compounds are serially diluted in assay medium (DMEM with 0.1% BSA).
 - The transfection medium is removed, and the cells are treated with the compound dilutions. A vehicle control (e.g., DMSO) is also included.
 - Cells are incubated with the compounds for 16-24 hours.
- **Luciferase Assay:**
 - The cell culture medium is removed, and cells are lysed using a luciferase lysis buffer.

- The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.
- Data Analysis:
 - The relative light units (RLUs) are normalized to the vehicle control.
 - The normalized data is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the maximal response is observed) is calculated using a non-linear regression model.[\[1\]](#)

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A ligand-induced shift in the protein's melting curve to a higher temperature indicates target engagement.

Representative Protocol for REV-ERB α :

- Cell Culture and Treatment:
 - A suitable cell line endogenously expressing REV-ERB α (e.g., HepG2) is cultured to ~80% confluency.
 - Cells are treated with **SR10067** or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
- Heat Challenge:
 - The treated cells are harvested and resuspended in a buffered solution (e.g., PBS) with protease inhibitors.
 - The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.

- Cell Lysis and Fractionation:
 - The heated cells are lysed by freeze-thaw cycles or with a lysis buffer.
 - The insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Protein Quantification:
 - The supernatant containing the soluble protein fraction is collected.
 - The concentration of soluble REV-ERB α is quantified at each temperature point using a specific antibody-based method, such as Western blotting or an ELISA-based assay.
- Data Analysis:
 - The amount of soluble REV-ERB α at each temperature is normalized to the amount at the lowest temperature (or no heat treatment).
 - Melting curves are generated by plotting the normalized soluble protein fraction against the temperature for both the compound-treated and vehicle-treated samples.
 - A shift in the melting temperature (T_{agg}) to a higher value in the presence of **SR10067** indicates target engagement.

Isothermal Titration Calorimetry (ITC)

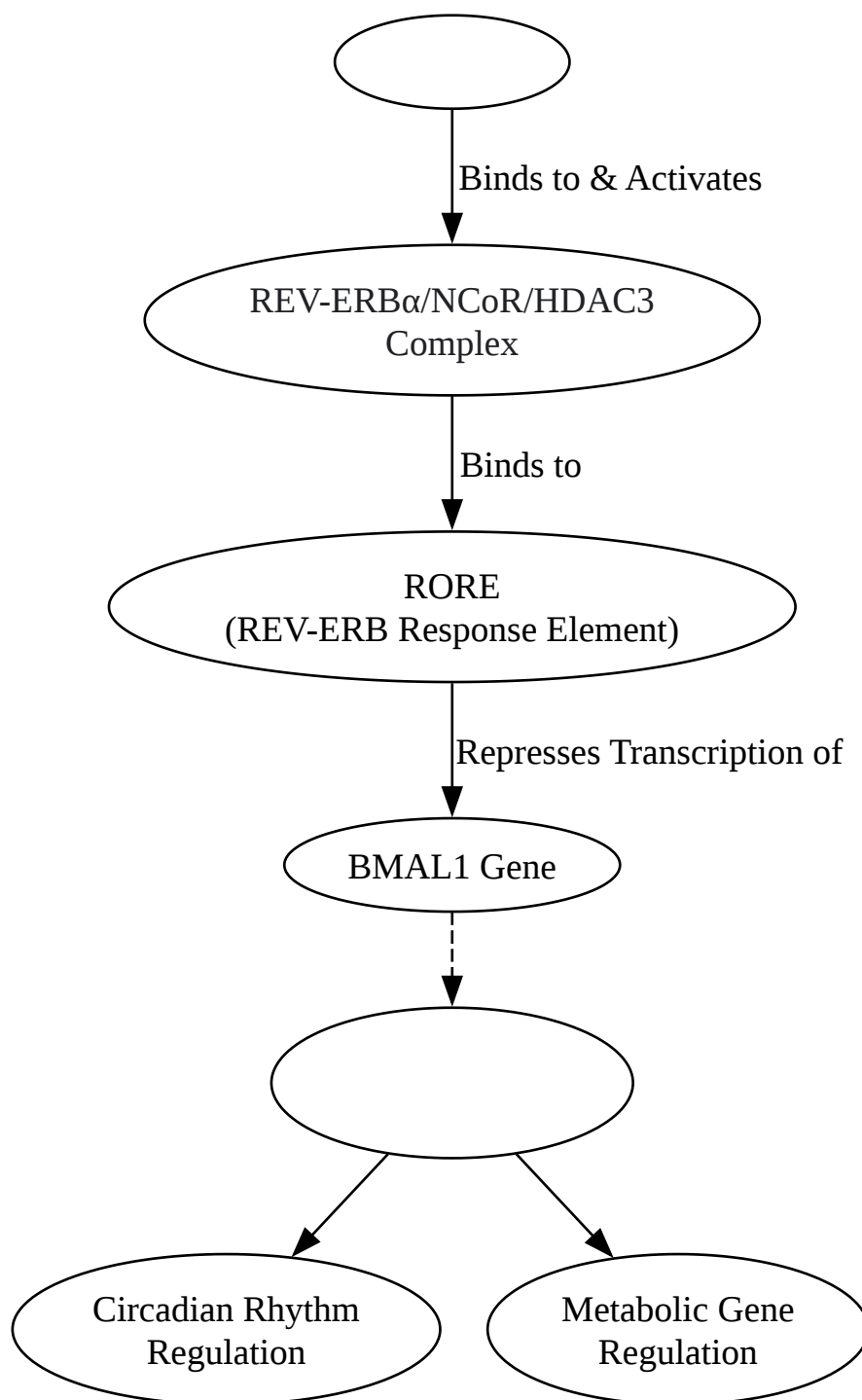
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH , and entropy, ΔS).

Principle: A solution of the ligand (e.g., **SR10067**) is titrated into a solution of the target protein (e.g., purified REV-ERB α LBD) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters of the interaction can be derived.

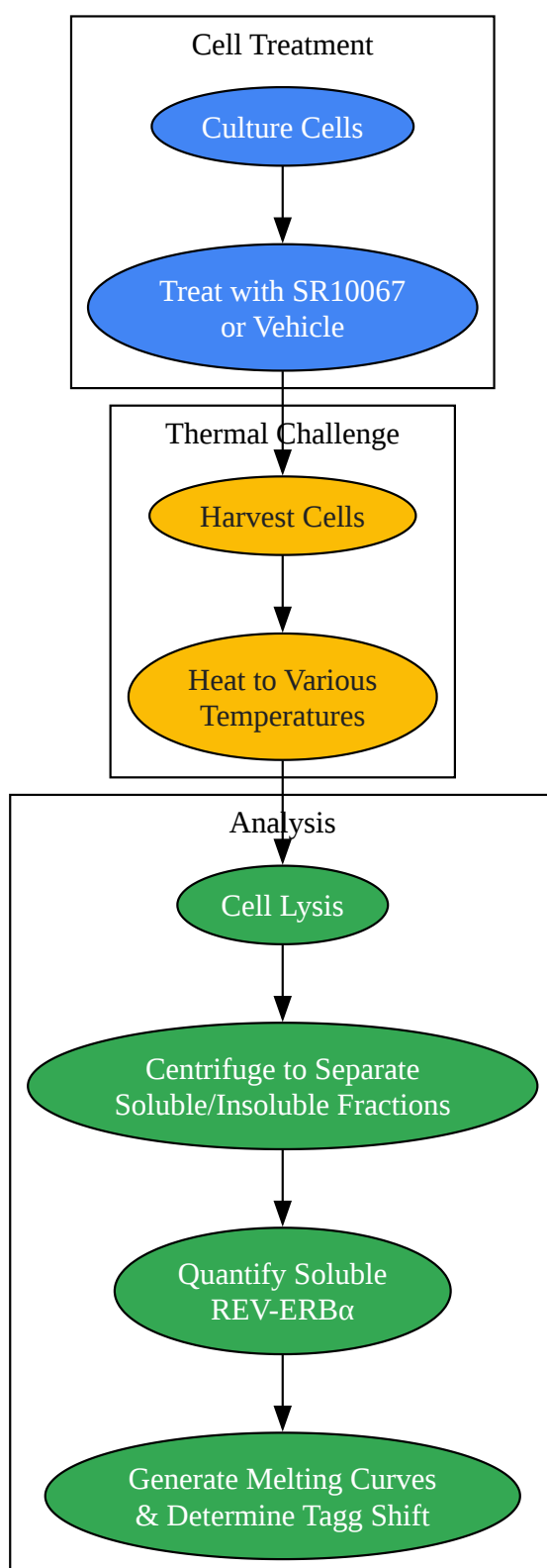
Representative Protocol for REV-ERB α :

- Sample Preparation:
 - Purified REV-ERB α LBD is dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
 - **SR10067** is dissolved in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
- ITC Experiment:
 - The sample cell of the ITC instrument is filled with the REV-ERB α LBD solution (e.g., 10-20 μ M).
 - The injection syringe is filled with the **SR10067** solution (e.g., 100-200 μ M).
 - A series of small injections (e.g., 2 μ L) of the **SR10067** solution are made into the sample cell at a constant temperature (e.g., 25°C).
 - The heat change associated with each injection is measured.
- Data Analysis:
 - The heat per injection is integrated and plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
 - The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$, where $K_a = 1/K_d$.^[6]

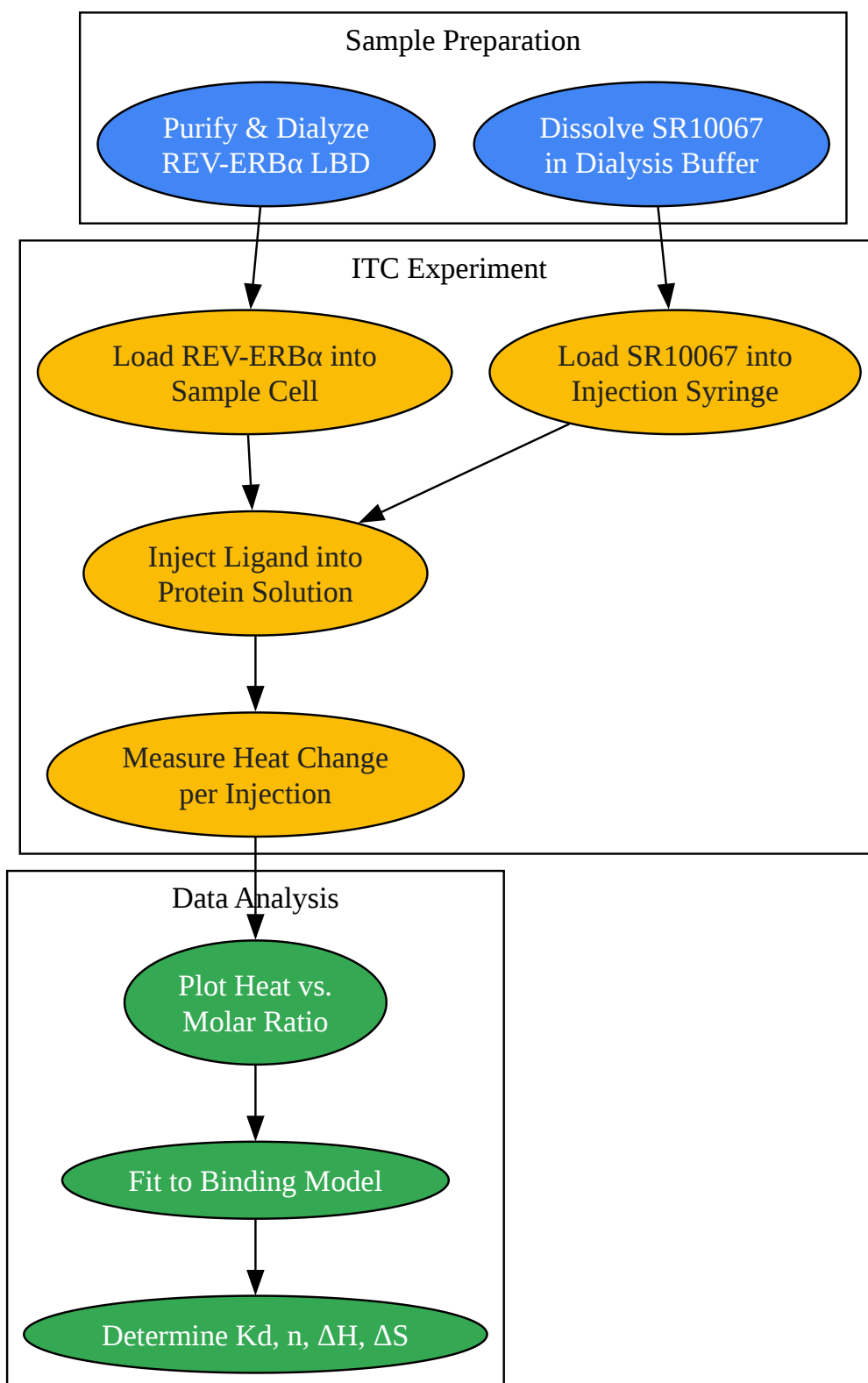
Visualizing Pathways and Workflows



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Conclusion

The experimental data strongly support the direct engagement of **SR10067** with its intended target, REV-ERB α . The in vitro reporter assays demonstrate its high potency, which is significantly greater than that of earlier REV-ERB α agonists like SR9009 and SR9011. While direct binding data from techniques such as CETSA and ITC for **SR10067** are not as readily available in the public domain, the provided representative protocols outline the standard methodologies used to obtain such crucial validation.

For researchers in drug discovery and development, **SR10067** represents a valuable pharmacological tool to further elucidate the complex roles of REV-ERB α in health and disease. The comparative data and detailed methodologies presented in this guide are intended to facilitate the design and interpretation of experiments aimed at understanding and modulating REV-ERB α activity.

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